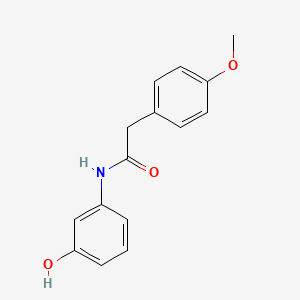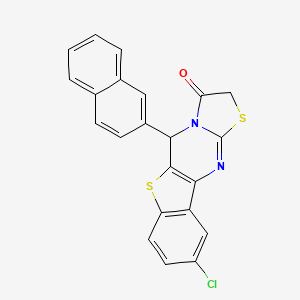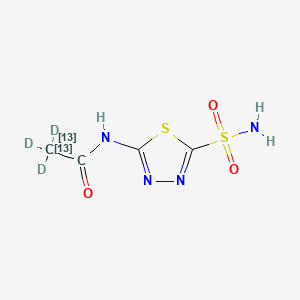
Acetazolamide-13C2,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetazolamide-13C2,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor. Acetazolamide is primarily used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. The isotopic labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetazolamide-13C2,d3 involves the incorporation of carbon-13 and deuterium into the acetazolamide molecule. The process typically starts with the preparation of isotopically labeled precursors. One common method involves the use of carbon-13 labeled acetic anhydride and deuterium-labeled ammonia. These precursors undergo a series of reactions, including acetylation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product from any impurities or by-products .
化学反応の分析
Types of Reactions
Acetazolamide-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with isotopic labels.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or chlorine gas.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Isotopically labeled reagents such as carbon-13 labeled acetic anhydride.
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of acetazolamide, which are used for different research purposes .
科学的研究の応用
Acetazolamide-13C2,d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding enzyme kinetics and protein-ligand interactions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
作用機序
Acetazolamide-13C2,d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and hydrogen ions, which in turn reduces the reabsorption of sodium and water in the kidneys. This diuretic effect is beneficial in treating conditions like glaucoma and edema. The isotopic labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
類似化合物との比較
Similar Compounds
Acetazolamide: The non-labeled version of Acetazolamide-13C2,d3.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used primarily in the treatment of glaucoma
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and drug interactions. This makes it a valuable tool in both basic and applied research .
特性
分子式 |
C4H6N4O3S2 |
|---|---|
分子量 |
227.25 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1 |
InChIキー |
BZKPWHYZMXOIDC-SCDGQEOFSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N |
正規SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


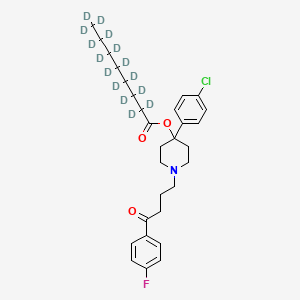

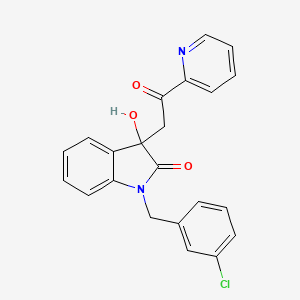
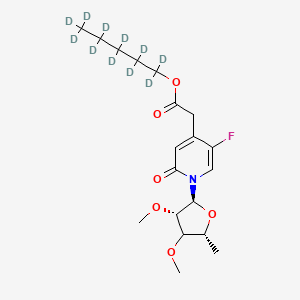
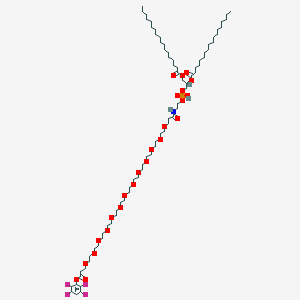
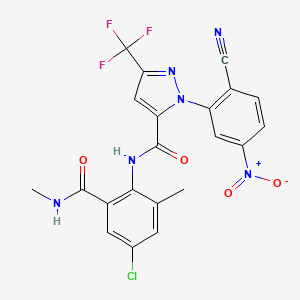
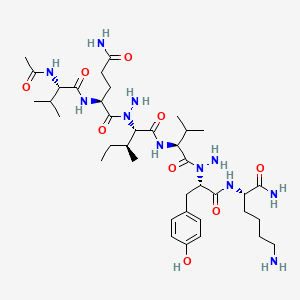
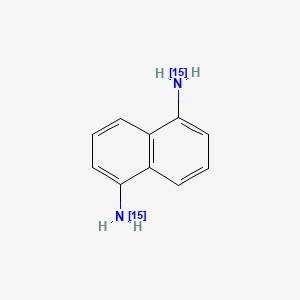
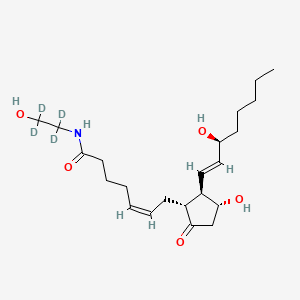
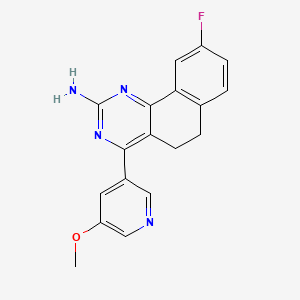
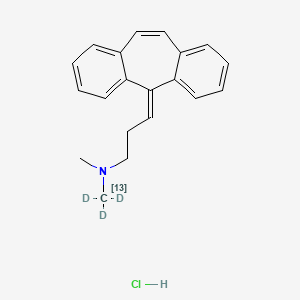
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
